molecular formula C29H31NO4 B3027972 OP-1074

OP-1074

Cat. No.: B3027972
M. Wt: 457.6 g/mol
InChI Key: KDVXAPCZVZMPMU-XBBWARJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OP-1074 is a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD). It exhibits specific antiestrogenic activity for estrogen receptor alpha and estrogen receptor beta, making it a potent compound in the field of breast cancer research. This compound inhibits 17β-estradiol-stimulated transcriptional activity with IC50 values of 1.6 and 3.2 nM for estrogen receptor alpha and estrogen receptor beta, respectively .

Preparation Methods

The synthesis of OP-1074 involves the creation of a benzopyran scaffold with a stereospecific methyl on the pyrrolidine side chain. The synthetic route includes the following steps:

Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as condensation reactions, purification through chromatography, and crystallization .

Chemical Reactions Analysis

OP-1074 undergoes various chemical reactions, primarily focusing on its interaction with estrogen receptors. The major types of reactions include:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions are the degraded forms of estrogen receptor alpha and estrogen receptor beta .

Scientific Research Applications

OP-1074 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

OP-1074 exerts its effects by binding to estrogen receptor alpha and estrogen receptor beta, leading to their degradation. This binding disrupts the estrogen receptor alpha helix 12, conferring pure antiestrogenic activity. The molecular targets involved are estrogen receptor alpha and estrogen receptor beta, and the pathways include the inhibition of 17β-estradiol-stimulated transcriptional activity .

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXAPCZVZMPMU-XBBWARJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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